molecular formula C12H8BrNS B1282241 2-Bromo-10H-phenothiazine CAS No. 66820-95-9

2-Bromo-10H-phenothiazine

Cat. No. B1282241
CAS RN: 66820-95-9
M. Wt: 278.17 g/mol
InChI Key: SXBVYXOFICMKHD-UHFFFAOYSA-N
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Description

2-Bromo-10H-phenothiazine is a brominated derivative of phenothiazine, a heterocyclic compound that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom in the molecule can significantly alter its reactivity and electronic properties, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated phenothiazine derivatives can be achieved through different synthetic routes. One such method involves the addition of bromine to 10-(prop-1-yn-1-yl)-10H-phenothiazine, which results in the formation of both Z and E isomers of 10-(1,2-dibromoprop-1-en-1-yl)-10H-phenothiazine with little stereoselectivity . Another approach is the Smiles rearrangement, which has been used to synthesize 3-bromo-1-methylphenothiazines. This method involves the condensation of 2-amino-5-bromo-3-methylbenzenethiol with σ-halonitrobenzene in an ethanolic acetate solution, followed by formylation of the resultant diphenyl sulfides . Additionally, the synthesis of new 3,7-dibromophenothiazine derivatives has been reported, where bromoalkyl, mercaptoalkyl, and alkylthioacetate groups are introduced at the N atom at position 10 .

Molecular Structure Analysis

The molecular structure of brominated phenothiazine derivatives can exhibit different conformations. For instance, the crystal structure analysis of the Z isomer of 10-(1,2-dibromoprop-1-en-1-yl)-10H-phenothiazine shows a typical butterfly structure. In contrast, the E isomer displays an anomalous planar structure, which is more commonly observed in positively charged phenothiazines. This planar structure is attributed to intermolecular charge transfer interactions through the C-Br⋯π halogen bonds .

Chemical Reactions Analysis

Brominated phenothiazines can undergo various chemical reactions due to the presence of reactive bromine atoms. For example, the Suzuki coupling reaction has been utilized to couple 3,7-dibromophenothiazine derivatives with bromothiophene derivatives, demonstrating the potential of these compounds to participate in cross-coupling reactions to form more complex molecules . The Smiles rearrangement is another reaction that brominated phenothiazines can undergo, leading to the formation of different phenothiazine derivatives depending on the substituents and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-10H-phenothiazine derivatives are influenced by the presence of bromine atoms and other substituents in the molecule. These properties can be characterized using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. The IR, NMR, and mass spectral studies provide valuable information about the functional groups, molecular structure, and molecular weight of these compounds . The planar structure of certain isomers can also affect the electronic properties and intermolecular interactions of these molecules .

Scientific Research Applications

Electronic and Optical Properties

2-Bromo-10H-phenothiazine and its derivatives are explored for their unique electronic and optical properties. A study by Bieliauskas et al. (2012) delves into the synthesis of electroactive hydrazones derived from functionalized phenothiazine derivatives. These materials exhibit significant potential as hole transporting materials in various applications, showcasing their thermal, optical, electrochemical, and photophysical properties.

Dye-Sensitized Solar Cells (DSSCs)

One of the prominent applications of 2-Bromo-10H-phenothiazine is in the field of dye-sensitized solar cells (DSSCs). According to Huang, Meier, and Cao (2016), 10H-phenothiazine-based dyes play a crucial role in DSSCs due to their strong light harvesting and electron injection capabilities. The unique structural features of these dyes, including their electron-rich nitrogen and sulfur atoms, contribute to efficient DSSC fabrication. Some of these dyes have shown higher photovoltaic performance compared to commercial standards.

Photovoltaic Applications

The versatility of phenothiazine, including 2-Bromo-10H-phenothiazine, extends to broader photovoltaic applications. A comprehensive study by Buene, Hagfeldt, and Hoff (2019) investigates the synthesis and evaluation of various phenothiazine geometries for dye-sensitized solar cells. Their research illuminates the potential of these compounds in enhancing the efficiency and versatility of solar cell technologies.

Synthesis of Bioactive Compounds

Phenothiazine derivatives, including those with 2-Bromo-10H-phenothiazine, are synthesized for their bioactive properties. Dixit et al. (2008) focus on the synthesis of fluorinated phenothiazines and their sulfone derivatives. These compounds are characterized for their potential antimicrobial properties, indicating a broad range of applications in medicinal chemistry.

Safety And Hazards

2-Bromo-10H-phenothiazine should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Contaminated work clothing should not be allowed out of the workplace .

Future Directions

The study of 2-Bromo-10H-phenothiazine and other phenothiazines is ongoing. The development of new phenothiazine-based materials for optoelectronic and catalytic applications is a promising future direction .

properties

IUPAC Name

2-bromo-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBVYXOFICMKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312367
Record name 2-Bromo-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-10H-phenothiazine

CAS RN

66820-95-9
Record name 2-Bromo-10H-phenothiazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-10H-phenothiazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-10H-phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.087
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Record name 2-bromo-10H-phenothiazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Haginaka, K Nishimura, T Kimachi, K Inamoto… - Talanta, 2019 - Elsevier
… BPZ was synthesized from 2-bromo-10H-phenothiazine according to the method reported previously [30]. 2-Bromo-10H-phenothiazine (0.28 g, 1.0 mmol) was dissolved in DMF (4 mL) …
Number of citations: 23 www.sciencedirect.com
TC Das, SAI Quadri, M Farooqui - Letters in Organic Chemistry, 2019 - ingentaconnect.com
Efficient CS and CN cross-coupling reactions have been developed for regioselective, scalable and environmentally benign synthesis of substituted phenothiazine derivatives. Cross-…
Number of citations: 0 www.ingentaconnect.com
E Abele, R Abele - alephfiles.rtu.lv
Novel “on-water” catalytic system (1-bromo-2-iodobenzene, CuI (10 mol.%)/proline (20 mol%)/Adogen 464 (methyltrialkylammonium chloride)(100 mg)/KOH/H2O) for the rearrangement …
Number of citations: 0 alephfiles.rtu.lv
T Beresneva, E Abele - Chemistry of Heterocyclic Compounds, 2012 - Springer
Phenothiazines and related compounds are of great interest as biologically active compounds [1-4]. Historically, the first phenothiazines were prepared by interaction of diphenylamine …
Number of citations: 9 link.springer.com

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